molecular formula C14H23NO3 B6229520 tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate CAS No. 2288884-03-5

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate

Cat. No.: B6229520
CAS No.: 2288884-03-5
M. Wt: 253.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a cyclopropyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
  • tert-butyl (3-bromo-4-oxocyclohexyl)carbamate

Comparison: tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from similar compounds like tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate, which has a methyl group instead of a cyclopropyl group. The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

CAS No.

2288884-03-5

Molecular Formula

C14H23NO3

Molecular Weight

253.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.